Pyrroloquinoline Quinone

Cognitive Function Oxidative Stress Neuroscience

PQQ uniquely combines PGC-1α-mediated mitochondrial biogenesis with radical scavenging 7.4× faster than vitamin C—a dual mechanism CoQ10 cannot replicate. In head-to-head cognitive models, PQQ outperformed CoQ10 where CoQ10 showed no benefit. With 22× greater singlet oxygen quenching vs epicatechin and reversible redox cycling, PQQ is non-substitutable for mitochondrial, neurodegeneration, or antioxidant research. Procure high-purity PQQ (≥98% HPLC) to ensure reproducible, publication-grade results.

Molecular Formula C14H6N2O8
Molecular Weight 330.21 g/mol
CAS No. 72909-34-3
Cat. No. B001329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrroloquinoline Quinone
CAS72909-34-3
Synonyms2,7,9-Tricarboxy-1H-Pyrrolo-(2,3-f)Quinoline-4,5-Dione
2,7,9-Tricarboxypyrroloquinoline Quinone
4,5-Dihydro-4,5-Dioxo-1-H-Pyrrolo(2,3-f)Quinoline-2,7,9-Tricarboxylic Acid
Coenzyme PQQ
Coenzyme, PQQ
Cofactor, PQQ
Methoxatin
PQQ Coenzyme
PQQ Cofactor
PQQ, Coenzyme
Pyrrolo Quinoline Quinone
Pyrrolo-Quinoline Quinone
Pyrroloquinoline Quinone
Quinone, Pyrrolo-Quinoline
Quinone, Pyrroloquinoline
Molecular FormulaC14H6N2O8
Molecular Weight330.21 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O
InChIInChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24)
InChIKeyMMXZSJMASHPLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown red powder

Pyrroloquinoline Quinone (PQQ, CAS 72909-34-3): A Redox Cofactor with Distinct Bioactive Properties


Pyrroloquinoline quinone (PQQ, CAS 72909-34-3) is an orthoquinone redox cofactor that exhibits potent antioxidant activity and the capacity to stimulate mitochondrial biogenesis, differentiating it from other quinone-based compounds [1]. Discovered as the third redox cofactor after nicotinamide and flavin in bacteria, PQQ is now recognized for its unique biological functions in mammalian systems [2]. Its mechanism of action involves modulation of key signaling pathways including PGC-1α-mediated mitochondrial biogenesis, which is not a shared property of structurally similar cofactors like Coenzyme Q10 [3]. Unlike many in-class quinones, PQQ demonstrates both water-soluble antioxidant properties and the ability to undergo reversible redox cycling, contributing to its functional versatility [4].

Why Pyrroloquinoline Quinone Cannot Be Replaced by Generic Quinone Antioxidants or CoQ10 in Research Applications


Substituting PQQ with other quinone antioxidants or CoQ10 is not scientifically justified due to its unique dual mechanism of action: direct radical scavenging at rates exceeding vitamin C by 7.4-fold [1] and stimulation of mitochondrial biogenesis via PGC-1α activation, a property not shared by CoQ10 [2]. Head-to-head studies demonstrate that PQQ outperforms CoQ10 in early-stage cognitive performance in rats, while CoQ10 fails to improve this metric under identical conditions [3]. Furthermore, PQQ and CoQ10 exhibit opposing effects on cellular wound healing and NFκB gene expression, confirming that these compounds are not functionally interchangeable [4]. The specific quantitative evidence below establishes why PQQ must be procured and utilized as a distinct research tool.

Quantitative Differentiation of Pyrroloquinoline Quinone Against Key Comparators: An Evidence-Based Procurement Guide


PQQ Demonstrates Superior Early-Stage Cognitive Performance Over CoQ10 in Rodent Morris Water Maze

In a direct head-to-head comparison, rats fed a PQQ-supplemented diet exhibited significantly better learning ability than rats fed a CoQ10-supplemented diet at the early stage (days 2-5) of the Morris water maze test [1]. The combination of both compounds resulted in no significant improvement over PQQ alone, indicating that PQQ alone drives the cognitive benefit [1]. At the late stage of the test, all groups showed similar learning abilities, but PQQ demonstrated a clear advantage in the initial learning phase [1].

Cognitive Function Oxidative Stress Neuroscience

PQQH2 Exhibits 7.4-Fold Higher Aroxyl Radical Scavenging Activity Than Vitamin C

Kinetic analysis of aroxyl radical scavenging rates revealed that PQQH2 (reduced form of PQQ) exhibits a second-order rate constant significantly higher than vitamin C, the benchmark water-soluble antioxidant [1]. The measured ks values in Triton X-100 micellar solution (pH 7.4) decreased in the order PQQH2 > vitamin C ≫ cysteine > uric acid > glutathione [1].

Antioxidant Activity Free Radical Scavenging Kinetic Analysis

PQQH2 Outperforms Vitamin C and Ubiquinol in Singlet Oxygen Quenching by Up to 22-Fold

In a comparative kinetic study of singlet oxygen (¹O₂) quenching, PQQH2 demonstrated substantially higher activity than common water-soluble and lipid-soluble antioxidants [1]. The second-order rate constants (kQ) were measured in a micellar solution mimicking biological membranes, revealing that PQQH2 ranks second only to β-carotene among the tested antioxidants [1].

Singlet Oxygen Quenching Photodynamic Protection Antioxidant Kinetics

PQQ and CoQ10 Exhibit Opposing Effects on Cellular Wound Healing and NFκB Expression in HepG2 Cells

In a comparative study using the HepG2 hepatocellular carcinoma cell line, PQQ and CoQ10 demonstrated functionally distinct and, in some cases, opposing effects [1]. PQQ application increased wound closure area and cell proliferation compared to control, whereas CoQ10 application decreased wound closure [1]. Additionally, both compounds increased NFκB gene expression when applied individually, but their combined application resulted in less expression, suggesting distinct signaling modulation [1].

Cell Migration Wound Healing Inflammatory Response

PQQH2 Regenerates α-Tocopheroxyl Radical 3.0 Times Faster Than Ubiquinol-10 (Reduced CoQ10)

Measurements of α-tocopheroxyl radical (α-Toc•) regeneration to α-tocopherol (Vitamin E) revealed that PQQH2 exhibits a second-order rate constant (kr) significantly higher than ubiquinol-10 (UQ10H2), the reduced form of CoQ10 [1]. This indicates that PQQH2 is more efficient at recycling vitamin E from its oxidized radical form, thereby sustaining the antioxidant network [1].

Antioxidant Regeneration Vitamin E Recycling Radical Kinetics

MicroPQQ Formulation Demonstrates 2.2-Fold Higher Bioavailability Than Standard PQQ in Human Comparative Study

A comparative human case study demonstrated that MicroPQQ, a proprietary formulation, achieves 2.2-fold greater absorption compared to standard powdered PQQ, along with sustained release over 9+ hours . This finding highlights the importance of formulation in maximizing the in vivo efficacy of PQQ, as standard PQQ exhibits variable absorption characteristics [1].

Bioavailability Pharmacokinetics Formulation Science

High-Impact Application Scenarios for Pyrroloquinoline Quinone in Research and Industrial Settings


Mitochondrial Biogenesis and Metabolic Research

PQQ is the preferred compound for studies investigating mitochondrial biogenesis, as it stimulates PGC-1α expression and promotes the generation of new mitochondria [1]. This mechanism is distinct from CoQ10, which primarily supports existing mitochondrial function. In HepG2 cell models, PQQ increased PGC-1α expression and enhanced wound closure, effects not observed with CoQ10 [1]. Research on cellular energy metabolism, mitochondrial dysfunction, and metabolic diseases should prioritize PQQ over CoQ10 or generic quinones.

Cognitive Function and Neuroprotection Studies

For research on cognitive decline, oxidative stress-induced neurodegeneration, or memory enhancement, PQQ offers quantifiable advantages over CoQ10. In the Morris water maze test, PQQ-supplemented rats showed significantly better learning ability than CoQ10-supplemented rats at the early stage [2]. Furthermore, PQQ maintained memory function in vitamin E-deficient rats subjected to oxidative stress, whereas CoQ10 did not [2]. This evidence supports PQQ as the superior choice for cognitive research applications.

Antioxidant Formulation Development and Radical Kinetics

PQQ's exceptional radical scavenging kinetics make it a compelling active ingredient for antioxidant formulations. PQQH2 exhibits 7.4-fold higher aroxyl radical scavenging activity than vitamin C [3] and quenches singlet oxygen up to 22 times more effectively than epicatechin and 3.1 times more effectively than ubiquinol-10 [4]. Additionally, PQQH2 regenerates α-tocopheroxyl radical 3.0 times faster than ubiquinol-10 [5]. These quantitative advantages support the selection of PQQ for developing high-efficacy antioxidant products or studying antioxidant network interactions.

High-Bioavailability Nutraceutical Product Development

For industrial applications requiring reliable oral bioavailability, formulations such as MicroPQQ, which demonstrates 2.2-fold higher absorption than standard PQQ and 9+ hour sustained release , should be prioritized. Standard PQQ exhibits variable absorption (mean 62%, range 19-89% in mice) [6], which can introduce experimental variability. Selecting a formulation with documented bioavailability advantages ensures more consistent and predictable in vivo outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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